molecular formula C9H8O B157712 4-Vinylbenzaldehyde CAS No. 1791-26-0

4-Vinylbenzaldehyde

Cat. No. B157712
CAS RN: 1791-26-0
M. Wt: 132.16 g/mol
InChI Key: QBFNGLBSVFKILI-UHFFFAOYSA-N
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Description

4-Vinylbenzaldehyde, also known by its CAS Number 1791-26-0, is a compound with a molecular weight of 132.16 . It is a liquid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°C . It has been identified as a mushroom tyrosinase inhibitor .


Molecular Structure Analysis

The molecular structure of 4-Vinylbenzaldehyde is represented by the formula C9H8O . Its IUPAC Standard InChI is InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h2-7H,1H2 .


Physical And Chemical Properties Analysis

4-Vinylbenzaldehyde is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere at 2-8°C .

Scientific Research Applications

Polymer Science and Catalysis

4-Vinylbenzaldehyde plays a crucial role in the synthesis of polymers and as an intermediate in catalytic processes. It is integral to the development of crosslinked polymers, where its reactivity is utilized to form complex structures with enhanced properties. For instance, its application in creating crosslinked poly(vinyl alcohol) membranes highlights the material's significance in water treatment, leveraging its hydrophilicity for effective filtration processes (Bolto et al., 2009). Furthermore, 4-Vinylbenzaldehyde's role in synthesizing α,β-unsaturated alkylidene and cumulenylidene group 8 half-sandwich complexes showcases its utility in catalytic applications, contributing to advancements in C-C coupling reactions and catalysis (Cadierno et al., 2004).

Environmental Sciences

In environmental science, 4-Vinylbenzaldehyde derivatives are studied for their potential in removing pollutants and toxic substances from air and water. Its derivatives' role in advanced oxidation processes (AOPs) for treating contaminants like acetaminophen underscores the compound's relevance in environmental remediation technologies. Such applications aim to mitigate the environmental impact of recalcitrant compounds, ensuring water quality and safety (Qutob et al., 2022).

Materials Chemistry

The versatility of 4-Vinylbenzaldehyde extends to materials chemistry, where its incorporation into advanced materials contributes to the development of novel properties and functionalities. For instance, its use in synthesizing TiO2/porous adsorbents illustrates its potential in enhancing photocatalytic performance for pollutant degradation, presenting a sustainable approach to environmental cleanup (MiarAlipour et al., 2018).

Safety And Hazards

The safety information for 4-Vinylbenzaldehyde includes several hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for 4-Vinylbenzaldehyde were not found in the search results, it’s worth noting that aldehyde-functional polymers have broad applications in medicinal and cosmetic products in relation to hyperpigmentation . Therefore, 4-Vinylbenzaldehyde, as an aldehyde compound, may have potential applications in these areas.

properties

IUPAC Name

4-ethenylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h2-7H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFNGLBSVFKILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30029-79-9
Record name Benzaldehyde, 4-ethenyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30029-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70170769
Record name 4-Vinylbenzaldehyde
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Vinylbenzaldehyde

CAS RN

1791-26-0
Record name 4-Vinylbenzaldehyde
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Record name 4-Vinylbenzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethenylbenzaldehyde
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Record name 4-VINYLBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

7.6 gms (0.312 moles) of Mg tunings were transferred to an RB flask containing 50 ml of dry THF under nitrogen atmosphere. 2 ml of ethyl bromide was then added to the Mg metal and the reaction mixture was warmed to 50°-55° C. The mixture reacted vigorously and activated Mg metal was formed. A solution of 20 ml (0.156 moles) of 4-chlorostyrene in 50 ml of THF was added dropwise at room temperature to the activated Mg. The reaction mixture was stirred for an additional two hours. A dark gray solution appeared and was allowed to settle down. In a separate IL RB flask, a solution of 12 ml (0.15 moles) of anhydrous DMF was prepared in 300 ml of THF. The DMF solution was cooled in an icebath under dry nitrogen atmosphere for 15 mins. Grignard reagent was added dropwise to the DMF solution over a period of 1 hr with vigorous stirring. The reaction flask was then allowed to stir for three hrs. at 5° C. and RT overnight. The reaction was quenched by pouring the entire reaction mixture into 300 ml of dilute HCl in an icebath. The product was separated by solvent extraction with ether. The ether layer was dried over anhyd. MgSO4 and filtered. Finally, ether was evaporated under reduced pressure. A viscous yellow liquid was obtained and was dried under vacuum for 2 hrs and stored in a freezer at -10° C. containing a small amount of hydroquinone as an inhibitor. A yield of 65% high purity (above 95%) 4-vinyl benzaldehyde was obtained.
[Compound]
Name
Mg
Quantity
7.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Mg
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20 mL
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Reaction Step Four
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Mg
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50 mL
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12 mL
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300 mL
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Name
Grignard reagent
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Synthesis routes and methods II

Procedure details

4'-vinyl-3-hydroxyflavone. 2-hydroxyacetophenone (Aldrich) was used as received. Ethyl alcohol was distilled prior to use. 4-vinyl benzaldehyde was synthesized using the procedure described in Example 1(a).
Name
4'-vinyl-3-hydroxyflavone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 17.06 mL (0.220 moles) of anhydrous N,N′-dimethylformamide in 100 mL of anhydrous tetrahydrofuran was cannula transferred into the 125 mL addition funnel and then added dropwise over a period of 1 hour to the previously prepared solution of p-vinylphenylmagnesium chloride (0.199 moles). The temperature was maintained at 20° C. during the addition (higher temperatures resulted in polymer formation and lower yields). The reaction mixture was stirred for 2 hours and then allowed to remain overnight under a nitrogen atmosphere. The reaction mixture was quenched with 200 mL saturated aqueous ammonium chloride solution causing an initial exotherm (up to 45° C.) and then the precipitation of a voluminous “gelatinous” white solid (magnesium hydroxides). The resultant emulsion was broken by centrifuging aliquots of the mixture at 4000 rpm for 3 minutes and the resultant clarified two phase mixture poured into a 500 mL separating funnel and the organic layer partitioned and collected. The remaining aqueous layer was extracted twice with 100 mL of Et2O; the organic extracts were then combined and dried over anhydrous MgSO4. The drying mixture was filtered and the collected solid washed with 2×50 mL portions of Et2O. The filtrate and washings were combined and the solvent was stripped off in vacuo using a rotary evaporator and the residue was distilled in vacuo in the presence of a heaped spatula measure of phenothiazine with two fractions coming over: Fraction 1 (53° C. at 0.425 torr; v. pale yellow liquid), Fraction 2 (48-50° C. at 0.350 torr; v. pale yellow liquid). Fraction 1 was discarded and fraction 2 retained and a yield taken. Yield: 18.325 g (70%, very pale yellow liquid). 1H NMR (CDCl3) δ 5.46 (d, 1H, ═C—H), 5.93 (d, 1H, ═C—H), 6.79 (dd, 1H, ═C—H), 7.57 (d, 2H, ArH), 7.86 (d, 2H, ArH), 10.01 (s, 1H, —CH═O).
Quantity
17.06 mL
Type
reactant
Reaction Step One
Name
p-vinylphenylmagnesium chloride
Quantity
0.199 mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Aldehyde 11 was synthesized by radical addition (Lub et al. (1997) Liebigs Ann. Recueil, 2281–2288) of thioacetic acid to 4-vinylbenzaldehyde. Vinyl benzaldehyde was synthesized by the procedure of Ren et al. (1993) Bull. Chem. Soc. Jpn. 66: 1897–1902 with the following changes: The addition of DMF was performed at a 38 mmol scale at 0° C. Purification by column chromatography (silica, Et2O/hexanes, 1:3) afforded 4-vinylbenzaldehyde in 60% yield (FIG. 37).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Vinylbenzaldehyde
Reactant of Route 2
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4-Vinylbenzaldehyde
Reactant of Route 3
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4-Vinylbenzaldehyde
Reactant of Route 4
4-Vinylbenzaldehyde
Reactant of Route 5
4-Vinylbenzaldehyde
Reactant of Route 6
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4-Vinylbenzaldehyde

Citations

For This Compound
308
Citations
G Sun, C Cheng, KL Wooley - Macromolecules, 2007 - ncbi.nlm.nih.gov
… In summary, we have established RAFT homopolymerization of 4-vinylbenzaldehyde as a new and facile synthetic method for the preparation of PVBAs with predictable molecular …
Number of citations: 94 www.ncbi.nlm.nih.gov
KK Song, QX Chen, Q Wang, L Qiu… - Journal of Enzyme …, 2005 - Taylor & Francis
… relation of the inhibitory effect of 4-vinylbenzaldehyde on monophenolase. The IC50 value for the monophenolase activity inhibited by 4-vinylbenzaldehyde was determined as 95 mM. …
Number of citations: 29 www.tandfonline.com
A Hirao, S Nakahama - Macromolecules, 1987 - ACS Publications
… (1), jV-cyclohexylimine of 4-vinylbenzaldehyde, was investigated in THF at-78 C with … to give a well-defined poly (4-vinylbenzaldehyde) which still retained a narrow molecular weight …
Number of citations: 53 pubs.acs.org
A Hirao, Y Ishino, S Nakahama - Die Makromolekulare Chemie …, 1986 - Wiley Online Library
… This paper describes the first synthesis of a well defined poly(4-vinylbenzaldehyde) with a narrow distribution of molecular weight. A detailed characterization of poly(…
Number of citations: 37 onlinelibrary.wiley.com
M Heinenberg, H Ritter - Macromolecular Chemistry and …, 2002 - Wiley Online Library
… investigations about the polymerization of complexed 4-vinylbenzaldehyde (5) in comparison with the uncomplexed 4-vinylbenzaldehyde (3) in water and in an organic solvent as well. …
Number of citations: 5 onlinelibrary.wiley.com
G Sun, H Fang, C Cheng, P Lu, K Zhang, AV Walker… - Acs Nano, 2009 - ACS Publications
Polymer vesicles with diameters of ca. 100−600 nm and bearing benzaldehyde functionalities within the vesicular walls were constructed through self-assembly of an amphiphilic block …
Number of citations: 73 pubs.acs.org
KL Wooley - … , and Applications as Imaging and Delivery …, 2009 - openscholarship.wustl.edu
… Conclusions In summary, we have established RAFT homopolymerization of 4vinylbenzaldehyde as a new and facile synthetic method for the preparation of PVBAs with predictable …
Number of citations: 7 openscholarship.wustl.edu
N Ohn, JG Kim - ACS Macro Letters, 2018 - ACS Publications
… co-workers synthesizing 4-vinylbenzaldehyde (4-VBA) and performing its controlled polymerization, (27) we synthesized a series of polymers having 4-vinylbenzaldehyde units. The …
Number of citations: 34 pubs.acs.org
L Dulog, JS Kim - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
… zene (4-chlorostyrene) was converted into 4-vinylbenzaldehyde (1 a) by a known Grignard reaction followed by hydroly~is~~,~'). To 150 ml methanol were added 3,50 g (23,6 mmol) of 2…
Number of citations: 19 onlinelibrary.wiley.com
M Heinenberg, B Menges, S Mittler, H Ritter - Macromolecules, 2002 - ACS Publications
… using the Heck reaction: 4-vinylbenzaldehyde (14), 3-… 2-Hydroxy-4-vinylbenzaldehyde (16) was polymerized radically … which is similar to that of poly(4-vinylbenzaldehyde) (19) and poly(…
Number of citations: 25 pubs.acs.org

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